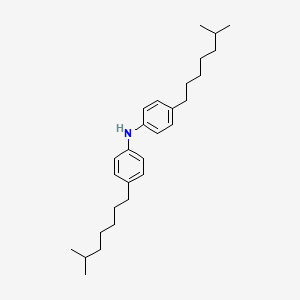

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is an organic compound with the molecular formula C28H43N and a molecular weight of 393.64772 . This compound is characterized by the presence of two isooctyl groups attached to the benzene ring, making it a derivative of benzenamine . It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- typically involves the alkylation of benzenamine with isooctyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens, sulfonic acids, nitrating agents

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Amines

Substitution: Halogenated benzenamines, sulfonated benzenamines, nitrated benzenamines

Scientific Research Applications

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- Benzenamine, 4-octyl-N-(4-octylphenyl)-

- Benzenamine, 4-hexyl-N-(4-hexylphenyl)-

- Benzenamine, 4-butyl-N-(4-butylphenyl)-

Uniqueness

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is unique due to the presence of isooctyl groups, which impart specific chemical and physical properties . These properties make it suitable for applications where other similar compounds may not be as effective .

Biological Activity

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-, commonly referred to as a substituted aniline, is a compound with significant industrial applications, particularly in the production of polymers and as a flame retardant. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article will explore the biological activity of this compound, including its effects on cellular systems, potential toxicity, and relevant case studies.

- Chemical Name : Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-

- CAS Number : 28929-90-0

- Molecular Formula : C28H43N

- Molar Mass : 393.65 g/mol

The biological activity of benzenamine derivatives often involves interactions with biological membranes and proteins. These compounds can act as:

- Antioxidants : Protecting cells from oxidative stress.

- Flame Retardants : Reducing flammability in materials.

- Potential Endocrine Disruptors : Affecting hormone function.

Toxicological Studies

Several studies have investigated the toxicological profile of benzenamine derivatives. The following table summarizes key findings from various research efforts:

Case Studies

-

Cytotoxicity in Human Cell Lines :

A study evaluated the cytotoxic effects of benzenamine derivatives on several human cell lines, revealing that at concentrations above 50 µM, significant cell death was observed. This suggests that while the compound may be useful in certain applications, caution is warranted regarding its concentration in consumer products. -

Genotoxicity Assessment :

In a genotoxicity assessment using the Ames test, benzenamine demonstrated mutagenic potential at elevated doses. This raises concerns about its safety for use in products that may come into contact with skin or mucous membranes. -

Endocrine Disruption Potential :

Research indicated that benzenamine could interact with estrogen receptors, albeit weakly. This finding necessitates further investigation into its long-term effects on hormonal balance and reproductive health.

Regulatory Status

The regulatory status of benzenamine compounds varies by region. In the United States, the Environmental Protection Agency (EPA) monitors these substances under various chemical safety regulations. The compound's potential for toxicity has led to restrictions in specific applications where human exposure is likely.

Safety Guidelines

Given the findings related to its biological activity, safety guidelines recommend:

- Limiting exposure to concentrations below 50 µM in consumer products.

- Conducting thorough risk assessments before industrial use.

- Implementing protective measures for workers handling this compound.

Properties

CAS No. |

28929-90-0 |

|---|---|

Molecular Formula |

C28H43N |

Molecular Weight |

393.6 g/mol |

IUPAC Name |

4-(6-methylheptyl)-N-[4-(6-methylheptyl)phenyl]aniline |

InChI |

InChI=1S/C28H43N/c1-23(2)11-7-5-9-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-10-6-8-12-24(3)4/h15-24,29H,5-14H2,1-4H3 |

InChI Key |

JLXMTWOURSPZDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.